![molecular formula C12H20Cl2N2O B6434784 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2549032-03-1](/img/structure/B6434784.png)

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

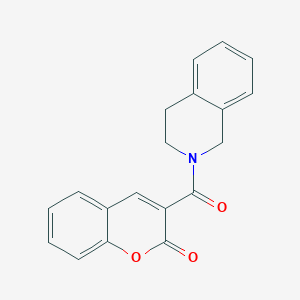

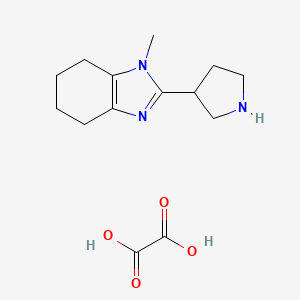

“3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a chemical compound with the molecular formula C12H18N2O.2ClH . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a pyridine ring via a methoxy group . The InChI code for this compound is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . Its molecular weight is 279.21 .Wissenschaftliche Forschungsanwendungen

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has been used in various scientific research applications, such as the synthesis of peptides and peptidomimetics. It has also been used in the synthesis of pharmaceuticals, cosmetics, and food additives. In addition, this compound has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions.

Wirkmechanismus

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has been found to act as a chelating agent, which means it can bind to metal ions and prevent them from reacting with other molecules. This property makes it useful in the synthesis of peptides and peptidomimetics. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which makes it useful in the treatment of inflammation.

Biochemical and Physiological Effects

This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it useful in the treatment of inflammation. In addition, it has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride in laboratory experiments is its ability to act as a chelating agent, which makes it useful in the synthesis of peptides and peptidomimetics. In addition, it has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions. However, this compound is not soluble in water, so it may be difficult to use in some experiments.

Zukünftige Richtungen

In the future, 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride may be used in the development of new drugs and treatments for various medical conditions. It may also be used in the synthesis of new peptides and peptidomimetics for use in drug development and drug delivery. Additionally, this compound may be used in the development of new cosmetics and food additives. Finally, this compound may be used in the synthesis of new materials for use in various industries.

Synthesemethoden

3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can be synthesized from the reaction of piperidine, 4-methoxybenzaldehyde, and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at room temperature for a few hours. The resulting product is then purified by recrystallization from a mixture of ethanol and water.

Eigenschaften

IUPAC Name |

3-methyl-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-10-8-14-7-4-12(10)15-9-11-2-5-13-6-3-11;;/h4,7-8,11,13H,2-3,5-6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOIELJKPRZXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)OCC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)

![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)

![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)

![3-chloro-2-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6434765.png)

![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)

![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)